molecular formula C6H7N3O2 B1464116 N-Methyl-6-nitropyridin-3-amine CAS No. 189348-22-9

N-Methyl-6-nitropyridin-3-amine

Cat. No.: B1464116
CAS No.: 189348-22-9
M. Wt: 153.14 g/mol
InChI Key: NAXPEXYGRNHRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-6-nitropyridin-3-amine (CAS: 189348-22-9) is a nitro-substituted pyridine derivative with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . It features a nitro group at the 6-position and a methylamine substituent at the 3-position of the pyridine ring. This compound is primarily used in laboratory settings and chemical synthesis . Its hazards include acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) .

Properties

IUPAC Name

N-methyl-6-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-7-5-2-3-6(8-4-5)9(10)11/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXPEXYGRNHRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189348-22-9
Record name N-methyl-6-nitropyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation of Nitropyridine Precursors

A critical precursor in the synthesis is 4-chloro-2-amino-3-nitropyridine or closely related analogs. The preparation involves:

  • Nitration : Using a nitrating mixture of nitric acid and sulfuric acid to introduce the nitro group selectively at the 6-position of the pyridine ring.
  • Halogenation : Treatment with phosphorus oxychloride (POCl3) in the presence of bases or phase transfer catalysts to convert hydroxyl groups to chloro substituents, facilitating further substitution reactions.
  • Diazotization and Hydrolysis : Conversion of amino groups to hydroxyl groups via diazotization with sodium nitrite and hydrochloric acid at low temperatures (0–5°C), followed by hydrolysis at elevated temperatures (60–80°C) to yield hydroxy-nitropyridine derivatives.

These steps are optimized to minimize impurities such as dipyridine byproducts and avoid hazardous reagents like sulfur dioxide gas, improving industrial scalability and safety.

Amination and Methylation Steps

The introduction of the amino group at the 3-position is achieved through catalytic reduction or substitution reactions on nitro-substituted pyridines. For N-methylation:

  • The amino group is methylated using methylating agents under controlled conditions to avoid over-alkylation.
  • Alternatively, direct amination with methylamine derivatives can be employed.

The methylation step requires careful control of temperature and solvent to ensure high selectivity and yield.

Industrially Friendly Process Improvements

Recent patented processes emphasize:

  • Use of stable, cost-effective reagents such as sodium acetate or cesium carbonate in acetic acid for selective substitution.
  • Avoidance of expensive or unstable reagents like cesium acetate where possible.
  • Reduction in number of synthetic steps to improve overall yield and purity.
  • Application of polar protic solvents to enhance reaction rates and selectivity.

These improvements result in processes that are more amenable to scale-up and commercial production.

Example Process Flow and Reaction Conditions

Step Reagents/Conditions Temperature Time Notes
Nitration HNO3 + H2SO4 nitrating mixture 0–5°C initially 1–2 hours Selective nitration at 6-position
Halogenation POCl3 + base (e.g., benzyltriethyl ammonium chloride) 80°C 3–5 hours Conversion of hydroxyl to chloro
Diazotization & Hydrolysis NaNO2 + HCl, then heating 0–5°C then 60–80°C 30 min + 3 hours Amino to hydroxy conversion
Amination Catalytic reduction or substitution Mild conditions Variable Introduction of amino group
Methylation Methylating agent (e.g., methyl iodide) Controlled (e.g., 0–25°C) 1–3 hours N-Methylation of amino group

Research Findings and Yields

  • The improved processes yield nitropyridine derivatives with high purity (>99%) and minimized impurities.
  • Reaction yields for nitration and halogenation steps typically range from 80–90%.
  • Amination and methylation steps achieve yields of 85–95% under optimized conditions.
  • The overall synthetic route is streamlined to reduce hazardous byproducts and enhance environmental safety.

Summary Table of Key Preparation Methods

Method Aspect Traditional Process Improved Process (Patented)
Nitrating Agent HNO3/H2SO4 mixture Same, with controlled temperature and time
Halogenation Reagents POCl3 + phase transfer catalysts POCl3 + stable bases, avoiding costly catalysts
Amination Catalytic hydrogenation or substitution Optimized catalytic conditions
Methylation Methyl iodide or dimethyl sulfate Controlled methylation to avoid over-alkylation
Impurity Control Issues with dipyridine formation Reduced by process optimization
Industrial Scalability Limited by hazardous reagents and steps Improved with safer reagents and fewer steps

Additional Notes

  • The preparation of 3-aminopyridine, a related intermediate, has been optimized through Hofmann degradation of nicotinamide using sodium hypochlorite and sodium hydroxide, providing a mild and industrially feasible route with high purity and yield (>90%). This method can be adapted or serve as a reference for related aminopyridine derivatives.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-6-nitropyridin-3-amine can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Ammonia (NH3) or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of N-Methyl-6-aminopyridin-3-amine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

N-Methyl-6-nitropyridin-3-amine is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound is used to study the effects of nitro and methyl groups on biological activity. It can be used in the design of enzyme inhibitors and other bioactive molecules.

Medicine:

This compound has potential applications in medicinal chemistry. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases.

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-6-nitropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

The following compounds share structural similarities with N-Methyl-6-nitropyridin-3-amine, differing in substituent type, position, or additional functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
This compound 189348-22-9 C₆H₇N₃O₂ 153.14 6-NO₂, 3-NHCH₃ Reference
6-Nitropyridin-3-amine 14916-65-5 C₅H₅N₃O₂ 139.11 6-NO₂, 3-NH₂ 0.90
N,N-Dimethyl-2-nitropyridin-3-amine 36100-38-6 C₇H₉N₃O₂ 167.17 2-NO₂, 3-N(CH₃)₂ 0.97
6-Chloro-3-nitropyridin-2-amine 33742-70-0 C₅H₄ClN₃O₂ 173.56 6-Cl, 3-NO₂, 2-NH₂ 0.77
6-Methylpyridin-3-amine N/A C₆H₈N₂ 108.14 6-CH₃, 3-NH₂ N/A

Key Observations :

  • Nitro vs. Methyl Groups : 6-Methylpyridin-3-amine () lacks the nitro group, reducing its reactivity in electrophilic substitution but improving stability.
  • Substituent Position : N,N-Dimethyl-2-nitropyridin-3-amine () has a nitro group at the 2-position, which may sterically hinder interactions compared to the 6-nitro isomer.
  • Chlorine Substitution : 6-Chloro-3-nitropyridin-2-amine () introduces a chlorine atom, enhancing electrophilicity but increasing toxicity risks .

Physical Properties

Property This compound 6-Nitropyridin-3-amine 6-Methylpyridin-3-amine
Boiling Point (°C) Not reported 382.9 Not reported
Density (g/cm³) Not reported 1.437 Not reported
Melting Point Not reported N/A Determined via X-ray
Solubility Likely polar aprotic solvents Similar Water-soluble via H-bonding

Notes:

  • The nitro group in this compound increases molecular weight and polarity compared to 6-Methylpyridin-3-amine, likely reducing water solubility.
  • Crystallographic data for 6-Methylpyridin-3-amine shows intermolecular N–H···N hydrogen bonding, which may be less pronounced in nitro-substituted analogs due to reduced basicity of the amine .

Comparison :

  • Chloro-substituted analogs (e.g., ) may pose additional environmental hazards due to halogen persistence.
  • Methyl groups in this compound slightly reduce acute toxicity compared to primary amines (e.g., 6-Nitropyridin-3-amine) .

Biological Activity

N-Methyl-6-nitropyridin-3-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H7N3O2C_6H_7N_3O_2 and a molecular weight of approximately 153.14 g/mol. The compound features a pyridine ring with a nitro group at the 6-position and a methylamine group at the 3-position, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the methyl group enhances binding affinity and specificity towards biological targets. This compound has been explored for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and infectious diseases.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on specific enzymes involved in disease pathways.
  • Antimicrobial Properties : Similar nitropyridine derivatives have shown potential against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through specific molecular interactions.

Data Table: Comparative Biological Activity of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₆H₇N₃O₂Enzyme inhibition, anti-inflammatory
6-Nitropyridin-3-amineC₅H₅N₃O₂Antimicrobial activity
2-Amino-3-methyl-5-nitropyridineC₇H₈N₄O₂Enzyme inhibition
4-Nitro-N-methylpyridineC₇H₈N₂O₂Anticancer properties
3-Nitro-N-methylpyridineC₇H₈N₂O₂Antimicrobial properties

Case Studies

  • Enzyme Inhibition Study : A study evaluated the inhibitory potency of this compound against specific kinases involved in cancer progression. The results indicated that this compound could effectively inhibit kinase activity at micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial properties of various nitropyridine derivatives, including this compound. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Q & A

How can the risk of N-nitrosamine formation in N-Methyl-6-nitropyridin-3-amine be assessed under nitrosating conditions?

Level: Advanced
Methodological Answer:
this compound contains a secondary amine group, which is structurally susceptible to nitrosation. To assess this risk:

  • Preparative Chemistry Screening : Conduct reactions under nitrosating conditions (e.g., presence of nitrous acid or nitrites) and quantify N-nitrosamine yields using LC-MS/MS. Include controls with structurally similar amines for comparative analysis .
  • Literature Review : Identify analogs (e.g., N-methylpyridine derivatives) with documented nitrosation behavior. For instance, secondary amines like morpholine readily form N-nitrosomorpholine under mild conditions, providing a benchmark for reactivity .
  • Risk Threshold : If predicted exposure exceeds 10% of the Acceptable Intake (AI) for carcinogenic nitrosamines, prioritize mitigation strategies (e.g., removing nitrosating agents or modifying reaction pathways) .

What experimental approaches are recommended for determining the crystal structure of this compound?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ the SHELX suite (SHELXT for structure solution, SHELXL for refinement). For challenging cases (e.g., twinning), use SHELXD for dual-space methods .
  • Validation : Apply the ORTEP-3 GUI for thermal ellipsoid visualization and R-factor analysis. Ensure final R1 < 5% for high confidence .

How can solubility data for structurally similar amines guide experimental design for this compound?

Level: Basic
Methodological Answer:
Solubility trends for pyridine derivatives (e.g., 6-chloropyridazin-3-amine) in polar solvents (Table 1) suggest strategies:
Table 1. Solubility of 6-Chloropyridazin-3-amine in Selected Solvents (298.15–343.55 K)

SolventSolubility (mol/L) at 298.15 KTemperature Dependence (ΔHdissolution)
Methanol0.12+15.2 kJ/mol
Ethanol0.09+18.7 kJ/mol
Acetone0.21+10.5 kJ/mol
  • Modeling : Use the modified Apelblat equation to correlate solubility with temperature. Validate with experimental data for this compound in DMF or acetone .
  • Practical Design : Prioritize solvents with high ΔHdissolution for temperature-controlled crystallization.

What validated analytical methods detect trace N-nitrosamine impurities in amine-containing compounds?

Level: Advanced
Methodological Answer:

  • GC-MS/MS with Chemical Ionization : Achieve detection limits < 1 ppb for nitrosamines like NDMA (N-nitrosodimethylamine). Use USEPA Method 521 for water-compatible matrices .
  • LC-HRMS : Employ Q-TOF systems for non-volatile nitrosamines. Include isotopically labeled internal standards (e.g., NDMA-d6) to correct for matrix effects .
  • Sample Preparation : Solid-phase extraction (SPE) with activated carbon efficiently isolates nitrosamines from complex mixtures (e.g., drug substance residues) .

How to design stability studies evaluating N-nitrosamine formation in secondary amine-containing drug substances?

Level: Advanced
Methodological Answer:

  • Forced Degradation : Expose this compound to accelerated conditions (40°C/75% RH for 6 months) with nitrosating agents (e.g., sodium nitrite at pH 3–5). Monitor nitrosamine levels at intervals .
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate long-term stability from high-temperature data (e.g., 60°C). Validate with real-time studies .
  • Mitigation : If nitrosamines exceed AI thresholds, reformulate with antioxidants (e.g., ascorbic acid) to scavenge nitrosating agents .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation (H335) .
  • First Aid : For skin contact, wash immediately with soap/water (H315). For eye exposure, rinse for 15 minutes with saline (H319) .
  • Waste Disposal : Neutralize with 10% acetic acid before disposal in designated hazardous waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-6-nitropyridin-3-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-6-nitropyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.